molecular formula C25H27N5O4S B2908995 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1115915-44-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2908995
CAS No.: 1115915-44-0
M. Wt: 493.58
InChI Key: XVSVJYRYJPGNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule characterized by a central pyrimidine ring substituted with a 2-methoxyphenyl-piperazine moiety at the 4-position and a sulfanylacetamide group at the 2-position. The acetamide side chain is further linked to a 2,3-dihydro-1,4-benzodioxin ring, a bicyclic ether system. Structural validation via tools like SHELXL (as referenced in crystallographic literature) would be critical to confirm stereochemical details and minimize errors in bond lengths/angles .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-32-20-5-3-2-4-19(20)29-10-12-30(13-11-29)23-8-9-26-25(28-23)35-17-24(31)27-18-6-7-21-22(16-18)34-15-14-33-21/h2-9,16H,10-15,17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSVJYRYJPGNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide involves multiple steps. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions typically require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic acetamide derivatives. Below is a comparative analysis with structurally related analogs:

Structural Features and Molecular Properties

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidine 4-(2-Methoxyphenylpiperazinyl), 2-sulfanylacetamide, 2,3-dihydrobenzodioxin ~500 (estimated) Piperazine enhances receptor affinity; benzodioxin improves solubility
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Thienopyrimidine 5,6-dimethylthieno[2,3-d]pyrimidin-4-oxyacetamide ~437.47 Thiophene ring increases lipophilicity; methyl groups may hinder metabolism
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... () Triazine/Phenol 2,6-Dimethylphenoxyacetamide, tetrahydropyrimidinone ~600+ (estimated) Stereochemical complexity necessitates rigorous validation
EP2228370B1 Patent Compound () Triazin Ethylpiperazinyl benzenesulfonyl, butyramide ~500+ (estimated) Sulfonyl group enhances stability; ethylpiperazine aids receptor interaction

Key Differences and Implications

Heterocyclic Core: The target compound employs a pyrimidine ring, offering a balance of hydrogen-bonding capacity and aromaticity, which is advantageous for targeting enzymes or receptors. Triazine-based analogs () exhibit higher steric bulk, which may reduce bioavailability but improve selectivity for specific targets .

This contrasts with ethylpiperazine in the patent compound (), which may modulate solubility and off-target interactions . Sulfanyl vs. Oxy Linkers: The sulfanyl (S–) group in the target compound offers greater metabolic resistance compared to the oxygen-linked analogs (e.g., ), which are prone to oxidative cleavage .

Stereochemical Complexity :

  • Compounds with multiple stereocenters (e.g., ) require advanced chiral resolution techniques, whereas the target compound’s planar benzodioxin system simplifies synthesis and validation .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a benzodioxin moiety and a piperazine-pyrimidine component. The synthesis typically involves several steps:

  • Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine).
  • Reagents : 4-methylbenzenesulfonyl chloride and various 2-bromo-N-(un/substituted-phenyl)acetamides.
  • Methodology : The synthesis is performed in polar aprotic solvents such as DMF, using lithium hydride as a base to activate the reaction.

The resulting derivatives are then characterized using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm their structures .

Enzyme Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on key enzymes related to metabolic disorders:

  • α-Glucosidase Inhibition : The synthesized compounds exhibited weak to moderate inhibition against α-glucosidase, an enzyme crucial for carbohydrate digestion. Notably, some derivatives showed IC50 values around 81.12 ± 0.13 μM, indicating potential as anti-diabetic agents .
  • Acetylcholinesterase Activity : Other studies indicated that similar compounds derived from the same scaffold also demonstrated inhibitory activity against acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Study 1: Anti-Diabetic Potential

A series of new compounds were synthesized and tested for their ability to inhibit α-glucosidase. The results showed that while most compounds had weak activity, a few demonstrated moderate inhibition, suggesting they could serve as lead compounds for further development in diabetes management .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related benzodioxin derivatives. These compounds were found to enhance neuronal survival in vitro under oxidative stress conditions, indicating their potential role in neurodegenerative disease therapies .

Comparative Analysis of Biological Activity

Compound Nameα-Glucosidase IC50 (μM)Acetylcholinesterase IC50 (μM)Notes
Compound A81.12 ± 0.13Not reportedModerate activity
Compound B86.31 ± 0.11Not reportedWeak activity
Compound C37.38 (standard)Not reportedReference standard

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.